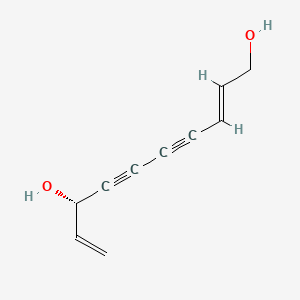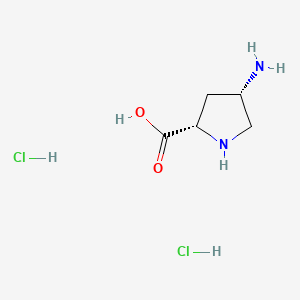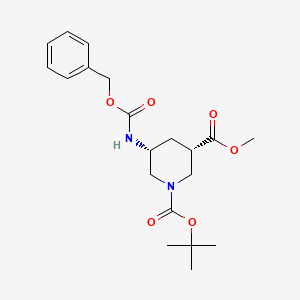
Pss-octa((3-propylglycidylether)dimethy&
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pss-octa((3-propylglycidylether)dimethy& is a complex organosilicon compound with the empirical formula C64H136O36Si16 and a molecular weight of 1931.11 g/mol . This compound is part of the polyhedral oligomeric silsesquioxanes (POSS) family, which are known for their unique three-dimensional structures and versatile applications in various fields .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Pss-octa((3-propylglycidylether)dimethy& typically involves the reaction of octakis(dimethylsiloxy)silsesquioxane with 3-glycidyloxypropyltrimethoxysilane under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the glycidyloxypropyl groups on the silsesquioxane core .
Industrial Production Methods
Industrial production of this compoundamp; follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
Pss-octa((3-propylglycidylether)dimethy& undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the glycidyloxypropyl groups to alcohols or alkanes.
Substitution: The glycidyloxypropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Diols or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted silsesquioxanes depending on the nucleophile used.
科学研究应用
Pss-octa((3-propylglycidylether)dimethy& has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of advanced materials with unique properties.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Investigated for its potential use in drug delivery systems and tissue engineering.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites.
作用机制
The mechanism of action of Pss-octa((3-propylglycidylether)dimethy& involves its interaction with various molecular targets and pathways. The glycidyloxypropyl groups can form covalent bonds with other molecules, leading to the formation of stable networks or composites . This compound can also interact with biological molecules, facilitating its use in biomedical applications .
相似化合物的比较
Pss-octa((3-propylglycidylether)dimethy& is unique due to its specific functional groups and three-dimensional structure. Similar compounds include:
Octakis(dimethylsiloxy)silsesquioxane: Lacks the glycidyloxypropyl groups, making it less reactive.
Octakis(3-glycidyloxypropyl)silsesquioxane: Contains more glycidyloxypropyl groups, leading to different reactivity and applications.
属性
CAS 编号 |
136864-48-7 |
|---|---|
分子式 |
C64H136O36Si16 |
分子量 |
1931.1 g/mol |
IUPAC 名称 |
[3,5,7,9,11,13,15-heptakis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane |
InChI |
InChI=1S/C64H136O36Si16/c1-101(2,33-17-25-65-41-57-49-73-57)81-109-89-110(82-102(3,4)34-18-26-66-42-58-50-74-58)92-113(85-105(9,10)37-21-29-69-45-61-53-77-61)94-111(90-109,83-103(5,6)35-19-27-67-43-59-51-75-59)96-115(87-107(13,14)39-23-31-71-47-63-55-79-63)97-112(91-109,84-104(7,8)36-20-28-68-44-60-52-76-60)95-114(93-110,86-106(11,12)38-22-30-70-46-62-54-78-62)99-116(98-113,100-115)88-108(15,16)40-24-32-72-48-64-56-80-64/h57-64H,17-56H2,1-16H3 |
InChI 键 |
HCMVSVWSKGFMKX-UHFFFAOYSA-N |
SMILES |
CCCC1C(O1)CO[Si](C)(C)O[Si]23O[Si]4(O[Si](O2)(O[Si]5(O[Si]6(O[Si](O5)(O[Si](O4)(O[Si](O3)(O6)O[Si](C)(C)OCC7C(O7)CCC)O[Si](C)(C)OCC8C(O8)CCC)O[Si](C)(C)OCC9C(O9)CCC)O[Si](C)(C)OCC1C(O1)CCC)O[Si](C)(C)OCC1C(O1)CCC)O[Si](C)(C)OCC1C(O1)CCC)O[Si](C)(C)OCC1C(O1)CCC |
规范 SMILES |
C[Si](C)(CCCOCC1CO1)O[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)O[Si](C)(C)CCCOCC7CO7)O[Si](C)(C)CCCOCC8CO8)O[Si](C)(C)CCCOCC9CO9)O[Si](C)(C)CCCOCC1CO1)O[Si](C)(C)CCCOCC1CO1)O[Si](C)(C)CCCOCC1CO1)O[Si](C)(C)CCCOCC1CO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[5-[5-Bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;(Z)-but-2-enedioic acid](/img/structure/B592646.png)







![4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate](/img/structure/B592663.png)



